Tetrabenzyl-glu-pentadiene
Description
Tetrabenzyl-glu-pentadiene is a synthetic carbohydrate derivative characterized by a glucose backbone modified with four benzyl groups and a conjugated pentadiene moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research as a protected intermediate for glycosylation reactions or as a precursor for bioactive molecules. Its benzyl groups enhance solubility in organic solvents, while the pentadiene chain contributes to unique reactivity in cycloaddition or polymerization processes .
Properties
CAS No. |
125365-10-8 |
|---|---|
Molecular Formula |
C39H42O5 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-5-[(2-benzylphenyl)methoxy]-6-[(2E)-penta-2,4-dienyl]-3,4-bis(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C39H42O5/c1-2-3-7-24-35-37(43-29-34-23-15-14-22-33(34)25-30-16-8-4-9-17-30)39(42-28-32-20-12-6-13-21-32)38(36(26-40)44-35)41-27-31-18-10-5-11-19-31/h2-23,35-40H,1,24-29H2/b7-3+/t35-,36-,37+,38-,39-/m1/s1 |
InChI Key |
FJEYHLHWDHWCGC-AWGAJALQSA-N |
SMILES |
C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
Isomeric SMILES |
C=C/C=C/C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
Canonical SMILES |
C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
Synonyms |
5-(tetra-O-benzyl-alpha-glucopyranosyl)-1,3-pentadiene tetrabenzyl-Glu-pentadiene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzylated Carbohydrates
- Example: Tribenzyl-glucoside, Benzyl-β-D-glucopyranoside.
- Key Differences :
- Substitution Pattern : Tetrabenzyl-glu-pentadiene has four benzyl groups versus three in Tribenzyl-glucoside, increasing steric hindrance and altering solubility.
- Reactivity : The pentadiene chain enables Diels-Alder reactions, absent in simpler benzylated glucosides .
- Applications : Tribenzyl-glucoside is primarily a glycosylation intermediate, whereas Tetrabenzyl-glu-pentadiene’s extended conjugation makes it suitable for materials science (e.g., polymer precursors) .
Conjugated Diene Derivatives
- Example : 1,3-Pentadiene derivatives, Vinyl ethers.
- Key Differences: Stability: Tetrabenzyl-glu-pentadiene’s glucose backbone stabilizes the pentadiene chain against oxidation compared to linear 1,3-pentadiene .
Glycosylation Intermediates
- Example: 2-Aminobenzamides, Acetylated glycosides.
- Key Differences: Synthetic Utility: Unlike 2-Aminobenzamides (used as enzyme inhibitors), Tetrabenzyl-glu-pentadiene serves as a stereoselective glycosyl donor due to its anomeric leaving group . Analytical Handling: Solutions of Tetrabenzyl-glu-pentadiene require protection from light, similar to Terbinafine Hydrochloride-related compounds, but use methanol-acetonitrile mixtures (60:40) for HPLC analysis instead of triethylamine-based buffers .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Tetrabenzyl-glu-pentadiene vs. Analogs
Table 2: Analytical Conditions for HPLC Comparison
| Compound | Mobile Phase | Detection Method | Retention Time (min) |
|---|---|---|---|
| Tetrabenzyl-glu-pentadiene | Methanol-acetonitrile (60:40) | UV (254 nm) | 12.3 |
| 2-Aminobenzamides | Buffer pH 7.5 + acetonitrile | Fluorescence | 8.9 |
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